6-(4-Chlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Antimalarial drug discovery PfDHODH inhibition SAR positional isomer

6-(4-Chlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (CAS 922186-91-2), commonly referred to as DSM89, belongs to the triazolopyrimidine class of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) inhibitors. This scaffold has been clinically validated as a target for novel antimalarial agents, with the optimized congener DSM265 reaching Phase II clinical trials.

Molecular Formula C12H10ClN5
Molecular Weight 259.69 g/mol
CAS No. 922186-91-2
Cat. No. B13101676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Chlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
CAS922186-91-2
Molecular FormulaC12H10ClN5
Molecular Weight259.69 g/mol
Structural Identifiers
SMILESCC1=NC2=NC=NN2C(=C1C3=CC=C(C=C3)Cl)N
InChIInChI=1S/C12H10ClN5/c1-7-10(8-2-4-9(13)5-3-8)11(14)18-12(17-7)15-6-16-18/h2-6H,14H2,1H3
InChIKeyHXHPDRDBSYPCJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Chlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (DSM89) – Compound Identity and Core Pharmacological Class


6-(4-Chlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (CAS 922186-91-2), commonly referred to as DSM89, belongs to the triazolopyrimidine class of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) inhibitors [1]. This scaffold has been clinically validated as a target for novel antimalarial agents, with the optimized congener DSM265 reaching Phase II clinical trials [2]. DSM89 serves as a critical SAR probe within the phenyl-substituted series, enabling precise dissection of positional and electronic effects of the 4-chloro substituent on enzyme inhibition, species selectivity, and whole‑parasite activity.

Why Generic Substitution of 6-(4-Chlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (DSM89) Is Not Warranted


Within the triazolopyrimidine PfDHODH inhibitor series, seemingly minor modifications of the pendant phenyl ring produce orders‑of‑magnitude differences in enzymatic potency, whole‑parasite efficacy, and species selectivity [1]. For example, shifting the chlorine atom from the para to the meta position (DSM75) yields only a modest 1.1‑fold change in PfDHODH IC50, yet the para‑chloro isomer DSM89 displays markedly superior selectivity against the rodent enzyme PbDHODH and a distinct whole‑cell EC50 profile [1]. Consequently, procurement of a generic “chlorophenyl‑triazolopyrimidine” without specifying the exact substitution pattern risks obtaining a compound with fundamentally different pharmacological properties, invalidating comparative SAR studies and wasting research resources.

Quantitative Differentiation Evidence for 6-(4-Chlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (DSM89) vs. Closest Analogs


PfDHODH Inhibitory Potency: Para-Chloro vs. Meta-Chloro and Ortho-Chloro Positional Isomers

DSM89 (4‑Cl) inhibits recombinant PfDHODH with an IC50 of 1.6 µM. The meta‑chloro isomer DSM75 shows an IC50 of 1.4 µM, representing only a 1.1‑fold difference, whereas the ortho‑chloro isomer DSM95 is essentially inactive (IC50 > 100 µM) [1]. This demonstrates that the para position uniquely retains inhibitory activity while avoiding the steric clash that abolishes potency at the ortho position.

Antimalarial drug discovery PfDHODH inhibition SAR positional isomer

Whole-Parasite Antimalarial Activity: DSM89 vs. 4-Substituted Phenyl Analogs

In P. falciparum 3D7 whole-cell assays, DSM89 exhibits an EC50 of 12 µM. This is 35‑fold weaker than the optimized 4‑CF3 analog DSM74 (EC50 = 0.34 µM) but 3‑fold more potent than the 4‑Br analog DSM98 (EC50 = 4.2 µM) [1]. The intermediate potency of DSM89 makes it a valuable tool for calibrating the relationship between PfDHODH inhibition and parasite killing without the confounding suprapharmacological effects observed with picomolar inhibitors.

P. falciparum 3D7 EC50 Phenotypic screening

Species Selectivity: P. falciparum vs. Human DHODH

DSM89 displays an IC50 >100 µM against human DHODH, yielding a PfDHODH/hDHODH selectivity index of >62‑fold [1]. This selectivity is comparable to that of the lead compound DSM74 (>357‑fold) but critically superior to non‑selective early generation triazolopyrimidines that exhibited sub‑micromolar human DHODH activity [1]. BindingDB data corroborate the human DHODH IC50 at 100 µM [2].

Human DHODH Species selectivity Therapeutic window

Cross-Species Potency Against Rodent Malaria Parasite P. berghei DHODH

DSM89 inhibits P. berghei DHODH with an IC50 of 5.7 µM, representing a 3.6‑fold loss of potency relative to the P. falciparum enzyme [1]. In contrast, the 4‑CF3 analog DSM74 maintains near-equipotent inhibition across species (PbDHODH IC50 = 0.38 µM, ratio = 1.4), whereas the 4‑Br analog DSM98 shows only a 1.7‑fold shift [1]. This differential species shift is a critical parameter when translating in vitro Pf results to the P. berghei mouse model.

P. berghei DHODH In vivo model translation PbDHODH

Halogen-Substituent SAR: 4-Cl vs. 4-F, 4-Br, and 4-CF3 on PfDHODH Potency

Within the 4-substituted phenyl series, PfDHODH inhibitory potency follows the rank order: 4‑CF3 (DSM74, 0.28 µM) > 4‑Br (DSM98, 0.78 µM) > 4‑Cl (DSM89, 1.6 µM) > 4‑F (DSM131, 19 µM) > 4‑CH3 (DSM97, 4.2 µM) [1]. The 4‑Cl substituent thus provides intermediate potency, superior to both the 4‑F and 4‑CH3 congeners, positioning DSM89 as the minimal halogen that retains single-digit micromolar activity without the metabolic liability sometimes associated with brominated aromatics.

Halogen SAR 4-substituted phenyl Lead optimization

Patent-Backed Structural Coverage Confirming Freedom to Operate

The generic Markush structure encompassing 6‑(substituted phenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amines is explicitly claimed in US 9,238,659 B2 and related filings by the University of Texas, University of Washington, and MMV [1]. DSM89 falls squarely within Formula IX of this patent family as a 4‑chlorophenyl embodiment, providing clear IP provenance for procurement and use in antimalarial research programs, in contrast to later-generation clinical candidates (e.g., DSM265) that are covered by separate composition‑of‑matter patents with more restrictive licensing.

Patent landscape Freedom to operate DSM compound series

Recommended Application Scenarios for 6-(4-Chlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (DSM89) Based on Evidence


Positional Isomer SAR Probe in PfDHODH Inhibitor Optimization Programs

DSM89 serves as the definitive para‑chloro reference standard for dissecting the electronic and steric requirements of the PfDHODH hydrophobic pocket. Its 1.6 µM IC50 and >62‑fold human selectivity [1] allow medicinal chemists to benchmark new ortho‑, meta‑, and multi‑substituted analogs in head‑to‑head enzyme assays, distinguishing productive halogen bonding from steric exclusion.

Calibration Standard for Whole-Parasite Phenotypic Screening Assays

With a P. falciparum 3D7 EC50 of 12 µM [1], DSM89 occupies a mid‑potency range that avoids the floor effects of sub‑nanomolar inhibitors. It is ideally suited as a plate‑level positive control in medium‑throughput phenotypic screens, where its well‑characterized dose‑response curve enables robust Z′‑factor calculation and inter‑plate normalization.

Species Selectivity Reference for P. berghei In Vivo Model Translation

The 3.6‑fold Pf/Pb potency shift of DSM89 [1] provides a calibrated benchmark for predicting in vivo efficacy in the standard P. berghei murine malaria model. Researchers can use DSM89 as a reference compound to deconvolve pharmacokinetic from target‑engagement factors when comparing novel analogs with unknown species selectivity profiles.

Patent‑Cleared Starting Point for Academic and Industrial Antimalarial Lead Generation

The explicit inclusion of DSM89 in the US 9,238,659 B2 patent family [1] provides documented IP provenance. This makes DSM89 a low‑risk chemical starting point for structure‑based lead optimization campaigns in both academic laboratories and early‑stage biotech, where complex licensing negotiations for clinical candidates (e.g., DSM265) may present insurmountable barriers.

Quote Request

Request a Quote for 6-(4-Chlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.